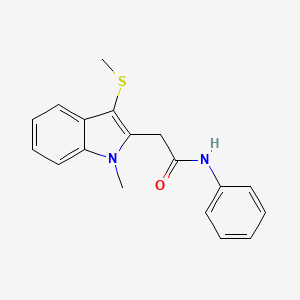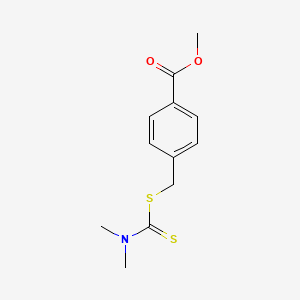
Methyl 4-(((dimethylcarbamothioyl)thio)methyl)ben
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(((dimethylcarbamothioyl)thio)methyl)ben is a complex organic compound known for its unique chemical structure and properties. This compound is part of the thiazole family, which is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Métodos De Preparación
The synthesis of Methyl 4-(((dimethylcarbamothioyl)thio)methyl)ben typically involves multiple steps, starting with the preparation of the thiazole ring. The synthetic route often includes the reaction of a thioamide with an α-haloketone under basic conditions to form the thiazole ring . Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure high yield and purity .
Análisis De Reacciones Químicas
Methyl 4-(((dimethylcarbamothioyl)thio)methyl)ben undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides using oxidizing agents such as hydrogen peroxide or iodine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioether group is replaced by other nucleophiles.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol and dichloromethane . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl 4-(((dimethylcarbamothioyl)thio)methyl)ben has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Methyl 4-(((dimethylcarbamothioyl)thio)methyl)ben involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity . It can also interfere with cellular processes by disrupting the function of proteins and nucleic acids .
Comparación Con Compuestos Similares
Methyl 4-(((dimethylcarbamothioyl)thio)methyl)ben can be compared with other thiazole derivatives such as sulfathiazole, Ritonavir, and Abafungin . These compounds share similar structural features but differ in their specific biological activities and applications. For example, sulfathiazole is primarily used as an antimicrobial drug, while Ritonavir is an antiretroviral drug used in the treatment of HIV .
Propiedades
Número CAS |
324544-88-9 |
|---|---|
Fórmula molecular |
C12H15NO2S2 |
Peso molecular |
269.4 g/mol |
Nombre IUPAC |
methyl 4-(dimethylcarbamothioylsulfanylmethyl)benzoate |
InChI |
InChI=1S/C12H15NO2S2/c1-13(2)12(16)17-8-9-4-6-10(7-5-9)11(14)15-3/h4-7H,8H2,1-3H3 |
Clave InChI |
DEAPOZSXIBHWRO-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=S)SCC1=CC=C(C=C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-chlorophenyl)carbamoyl]-L-alanine](/img/structure/B14157325.png)
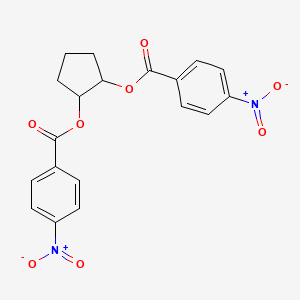
![2-(3-methylphenoxy)-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B14157336.png)
![1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol](/img/structure/B14157342.png)
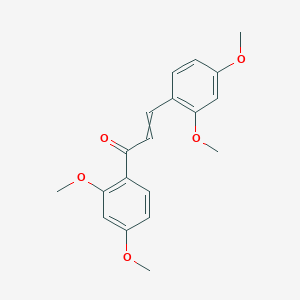

![1-[2-(Hydroxymethyl)phenyl]ethane-1,2-diol](/img/structure/B14157366.png)
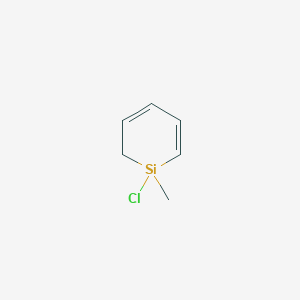
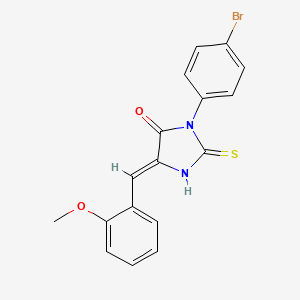
![2-Butyl-4-methyl-5-[2-(6-methylpyridin-3-yl)ethyl]-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole](/img/structure/B14157375.png)

![2-[(2-Carboxyphenyl)carbamoylamino]benzoic acid](/img/structure/B14157383.png)
methanone](/img/structure/B14157386.png)
